2-Aminobenzamide oxime
Overview
Description
2-Aminobenzamide oxime is an organic compound that features both an amine and an oxime functional group attached to a benzamide core
Mechanism of Action
Target of Action
The primary target of 2-Aminobenzamide derivatives, including 2-Aminobenzamide oxime, is the histone deacetylase structure (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell regulation, proliferation, and differentiation.
Mode of Action
This compound interacts with its target by binding to the zinc ions in the HDAC structure . This binding inhibits the action of HDAC, leading to an increase in acetylation levels of histones. The increased acetylation loosens the DNA structure, allowing for increased gene transcription. This can lead to various downstream effects, depending on the genes that are affected.
Biochemical Pathways
The inhibition of HDAC by this compound affects several biochemical pathways. The most significant of these is the regulation of gene expression. By inhibiting HDAC, this compound prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription . The specific genes affected can vary, leading to diverse downstream effects.
Result of Action
The result of this compound’s action is an increase in gene transcription due to the inhibition of HDAC. This can lead to various cellular effects, depending on the specific genes that are upregulated. For example, if genes involved in cell cycle regulation are affected, this could lead to changes in cell proliferation rates .
Biochemical Analysis
Biochemical Properties
2-Aminobenzamide oxime plays a significant role in biochemical reactions. It has been used in the derivatization of carbohydrates to form oximes, which can be used for qualitative and quantitative analysis of carbohydrates . This compound interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions .
Cellular Effects
The cellular effects of this compound are primarily observed in its interactions with tumor cell lines. For instance, certain derivatives of this compound have exhibited cytotoxic activity against A549 and SW480 tumor cell lines . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. In the process of oxime formation, monosaccharides undergo a reaction with a fluorescent O-substituted aminooxy reagent, followed by reduction with 2-picoline–borane . This mechanism allows this compound to exert its effects, including enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminobenzamide oxime typically involves the reaction of 2-aminobenzamide with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. For instance, one common method involves dissolving 2-aminobenzamide in a suitable solvent such as ethanol, followed by the addition of hydroxylamine hydrochloride and a base like sodium acetate. The mixture is then heated to reflux, allowing the reaction to proceed to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzamide oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
2-Aminobenzamide oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: Lacks the oxime group but shares the benzamide core.
Benzothiazole derivatives: Contain a benzothiazole moiety instead of the oxime group.
Phenylamine derivatives: Feature a phenylamine group instead of the oxime group.
Uniqueness
2-Aminobenzamide oxime is unique due to the presence of both amine and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHYRNQLHEHJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936828 | |
Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16348-49-5 | |
Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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